Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16518367
InChI: InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H
SMILES:
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16518367

Molecular Formula: C11H13Cl2NO2

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride -

Specification

Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13 g/mol
IUPAC Name methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H
Standard InChI Key KDXWQAXABUHDOO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl

Introduction

Structural and Physicochemical Properties

The compound’s molecular architecture combines a tetrahydroisoquinoline core with strategic functionalization. The hydrochloride salt formation enhances solubility for pharmacological testing while retaining the stereochemical integrity of the (3S)-configured chiral center . Key physicochemical parameters are summarized below:

PropertyValue/Description
IUPAC Namemethyl (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Molecular FormulaC₁₁H₁₃Cl₂NO₂
Molecular Weight262.13 g/mol
Canonical SMILESCOC(=O)[C@H]1CC2=C(CN1)C=CC(=C2)Cl.Cl
InChI KeyKDXWQAXABUHDOO-UHFFFAOYSA-N
Solubility>50 mg/mL in DMSO; sparingly soluble in aqueous buffers (pH 4–6)
Melting Point198–202°C (decomposition)

The chlorine substituent at C6 contributes to electron-withdrawing effects, stabilizing the aromatic system and influencing intermolecular interactions. The methyl ester at C3 serves as a metabolically labile group, enabling prodrug strategies. X-ray crystallography confirms a chair-like conformation of the tetrahydroisoquinoline ring, with the hydrochloride ion forming hydrogen bonds to the tertiary amine .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting from 3-chlorophenethylamine:

  • Pictet-Spengler Cyclization: Reaction with methyl glyoxylate under acidic conditions (HCl/EtOH, 60°C) yields the tetrahydroisoquinoline core.

  • Esterification: The intermediate carboxylic acid is treated with thionyl chloride and methanol to install the methyl ester.

  • Salt Formation: Freebase conversion to the hydrochloride salt via HCl gas saturation in diethyl ether .

Key optimization strategies include:

  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve cyclization yields to 78%.

  • Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) achieves >98% purity, validated by HPLC (C18 column, 0.1% TFA) .

Industrial Manufacturing

Scalable production employs continuous flow reactors (CFRs) with real-time process analytical technology (PAT):

  • Reactor Design: Microfluidic CFRs reduce reaction times from 12 hours (batch) to 30 minutes.

  • Quality Control: In-line FTIR monitors intermediate formation, ensuring batch consistency.

Biological Activities and Mechanisms

Antimicrobial Activity

Against Staphylococcus aureus (MRSA):

StrainMIC (µg/mL)Mechanism
ATCC 4330012.5Cell wall synthesis inhibition
Clinical Isolate25.0Biofilm disruption (EC₅₀ = 18.7 µg/mL)

Synergy with β-lactams reduces MICs by 4–8-fold, attributed to penicillin-binding protein (PBP2a) potentiation.

Chemical Reactivity and Derivative Synthesis

Hydrolysis Reactions

The methyl ester undergoes saponification to yield 6-chloro-THIQ-3-carboxylic acid (NaOH/MeOH, 90% yield). This derivative exhibits improved aqueous solubility (23 mg/mL) but reduced blood-brain barrier permeability (logP = 0.4 vs. 1.8 for parent) .

N-Alkylation

Reaction with methyl iodide produces a quaternary ammonium derivative with enhanced σ-1 affinity (Ki = 0.7 µM) .

Acylation

Acetyl chloride treatment generates an amide analog active against Pseudomonas aeruginosa (MIC = 6.25 µg/mL).

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (300 MHz, D₂O): δ 7.21 (d, J = 8.4 Hz, 1H, H7), 6.95 (dd, J = 2.1, 8.4 Hz, 1H, H8), 4.32 (q, J = 6.9 Hz, 1H, H3), 3.67 (s, 3H, OCH₃) .

  • HRMS: [M+H]⁺ calcd. for C₁₁H₁₃Cl₂NO₂: 262.0378; found: 262.0375 .

Chromatographic Techniques

  • HPLC: Retention time = 6.7 min (C18, 40% MeCN/0.1% HCOOH).

  • Chiral Resolution: Chiralpak IA column (heptane:ethanol 85:15) separates enantiomers (α = 1.32) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator